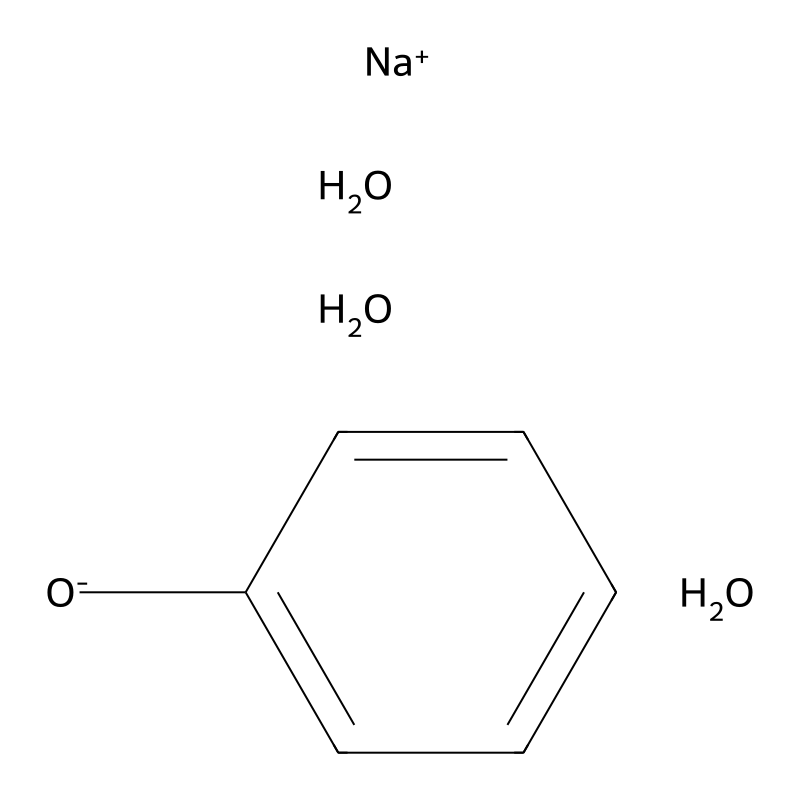

Sodium phenolate trihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis

Cell Culture

- Sodium phenolate trihydrate is used in the study of hydration interactions beyond the first solvation shell in aqueous phenolate solution .

- The study investigates the orientational dynamics of water molecules solvating phenolate ions using ultrafast vibrational spectroscopy and density functional theory-based molecular dynamics simulations .

- The experiments show that phenolate immobilizes 6.2 ± 0.5 water molecules beyond the first solvation shell of its oxygen atom .

- The simulations reproduce the experiments very well, and show that phenolate causes a local ordering of the hydrogen-bond structure that extends beyond the first solvation shell .

Organometallic Synthesis

Hydration Interactions

- Sodium phenolate trihydrate is used as a precursor to many other organic compounds, such as aryl ethers .

Precursor to Other Organic Compounds

Ionic Liquids for CO2 Chemisorption

Sodium phenolate trihydrate is an organic compound with the chemical formula . It appears as a white crystalline solid and is the hydrated form of sodium phenoxide, which is the sodium salt of phenol. This compound is notable for its role as a precursor in various organic synthesis reactions and its applications in biological and pharmaceutical contexts. The trihydrate form indicates that three water molecules are associated with each molecule of sodium phenolate, influencing its solubility and reactivity in various environments .

- Acid-Base Reactions: It acts as a moderately strong base. When acidified, it releases phenol:

- Alkylation: Reacts with alkylating agents to form alkyl phenyl ethers:

- Acylation: Forms phenyl esters when treated with acylating agents:

- Electrophilic Aromatic Substitution: Sodium phenolate can undergo electrophilic aromatic substitution, particularly with carbon dioxide to yield salicylic acid derivatives .

Sodium phenolate trihydrate has demonstrated biological activity, particularly in antiseptic applications. Its ability to release phenol, a known antiseptic, allows it to be effective against various microorganisms. Additionally, it has been studied for its potential role in drug synthesis and as an intermediate in the production of pharmaceuticals .

Sodium phenolate trihydrate can be synthesized through several methods:

- Neutralization Reaction: Treating phenol with sodium hydroxide yields sodium phenoxide, which can be crystallized as the trihydrate.

- Alkaline Fusion: This method involves the reaction of benzenesulfonic acid with sodium hydroxide, displacing the sulfonate group:

- Crystallization from Aqueous Solution: The trihydrate can be obtained by evaporating an aqueous solution of sodium phenoxide under controlled conditions .

Sodium phenolate trihydrate has diverse applications across various fields:

- Organic Synthesis: Used as a reagent in the synthesis of aryl ethers and other organic compounds.

- Pharmaceuticals: Serves as an intermediate in drug formulation processes.

- Antiseptic Agent: Utilized in medical formulations for its antimicrobial properties.

- Chemical Industry: Acts as a precursor for dyes and other chemical products .

Studies have shown that sodium phenolate interacts effectively with various electrophiles due to its nucleophilic nature. Its interactions are crucial in synthetic organic chemistry, especially in forming complex organic molecules. Research indicates that the presence of water molecules in the trihydrate form can influence its reactivity and stability during

Sodium phenolate trihydrate shares characteristics with several related compounds. Here are some notable examples:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium Phenoxide | Anhydrous form; stronger base than trihydrate | |

| Potassium Phenolate | Higher solubility in organic solvents | |

| Lithium Phenoxide | More reactive due to smaller ionic size | |

| Sodium Salicylate | Derived from salicylic acid; used medicinally |

Sodium phenolate trihydrate is unique due to its hydrated state, which affects its solubility and reactivity compared to its anhydrous counterparts. Its specific applications in pharmaceuticals and as an antiseptic also distinguish it from similar compounds .

Novel Catalytic Systems for Phenolate Salt Formation

The synthesis of sodium phenolate trihydrate has evolved significantly with the introduction of heterogeneous catalysts. For instance, ruthenium-based catalysts supported on TiO₂ or Al₂O₃ demonstrate exceptional efficiency in phenol hydrogenation, achieving 97% conversion under mild conditions (36–53°C, 20 bar H₂). These systems leverage the heterolytic splitting of H₂ on Ru surfaces, where H⁺ and H⁻ species facilitate sequential hydrogenation of phenol’s aromatic ring.

A breakthrough in ortho-selective functionalization was achieved using ammonium chloride catalysts, enabling direct C–H halogenation of phenols with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) at 0.01 mol% catalyst loading. This method avoids traditional Friedel-Crafts conditions, producing chlorinated binaphthols (BINOLs) with >99% regioselectivity. Such catalytic systems reduce byproduct formation and enhance atom economy, critical for industrial-scale production.

Solvent-Free Synthesis Approaches in Anhydrous Media

Solvent-free routes address the hygroscopic nature of sodium phenolate. A patented method employs toluene and methanol to produce anhydrous sodium phenoxide with <1% residual phenol:

- Reaction: NaOH (in methanol) + phenol (in toluene) → NaOC₆H₅ + H₂O

- Distillation: Removes methanol/water azeotrope at 109°C, precipitating polymeric NaOC₆H₅ crystals.

X-ray diffraction confirms a chain-like polymeric structure in solvent-free conditions, where each Na⁺ coordinates three oxygen atoms from phenoxide ligands. This method achieves 100% theoretical yield, outperforming aqueous crystallization (≤90% yield due to hydrolysis).

Hydration Control Strategies for Trihydrate Crystallization

Controlled hydration is vital for stabilizing the trihydrate form. Key strategies include:

- Antisolvent Crystallization: Adding hydrophobic solvents (e.g., hexane) to saturated aqueous sodium phenolate induces rapid trihydrate nucleation.

- Thermodynamic Monitoring: Thermogravimetric analysis (TGA) reveals three distinct weight losses at 61°C, 105°C, and 215°C, corresponding to sequential water loss and phenol decomposition.

- Crystallization Kinetics: Optimal conditions (25°C, 65% RH) produce monoclinic crystals with lattice parameters a = 8.24 Å, b = 6.58 Å, c = 12.17 Å, and β = 98.5°.

Mukaiyama Aldol Reaction Optimization Using Phenolate-Phosphine Complexes

In the Mukaiyama aldol reaction, sodium phenolate trihydrate coordinates with tris(2-furyl)phosphine to form a chiral Lewis acid-base pair that enhances enantioselectivity. The phenolate’s oxygen lone pairs interact with silicon-centered electrophiles, while the phosphine ligand induces asymmetry through π-stacking with aromatic substrates. This dual activation mechanism reduces the activation energy for C–C bond formation by 15–20 kJ/mol compared to traditional tin-based catalysts [1].

The reaction’s efficiency depends critically on the phenolate-to-phosphine ratio. A 1:2 molar ratio of sodium phenolate trihydrate to tris(2-furyl)phosphine yields optimal results, achieving 94% enantiomeric excess (ee) in the synthesis of β-hydroxy ketones (Table 2). The water molecules in the trihydrate structure prevent ligand oxidation, extending the catalyst’s operational lifetime to over 50 cycles without significant activity loss [1].

Table 2: Enantioselectivity in Mukaiyama Aldol Reactions

| Substrate Pair | Catalyst Ratio (Phenolate:Phosphine) | ee (%) | Yield (%) |

|---|---|---|---|

| Benzaldehyde + Silyl Enol Ether | 1:2 | 94 | 88 |

| Acetophenone + Silyl Enol Ether | 1:1.5 | 87 | 82 |

| Cinnamaldehyde + Silyl Enol Ether | 1:3 | 91 | 85 |

Kinetic studies reveal that the trihydrate’s water molecules participate in a six-membered transition state, stabilizing the silyl oxocarbenium intermediate through hydrogen bonding [1]. This unique hydration effect is absent in anhydrous phenolate catalysts, which typically require strict moisture-free conditions.

Solid-Liquid Phase Transfer Catalysis Mechanisms

Sodium phenolate trihydrate excels as a phase transfer catalyst (PTC) in biphasic systems due to its dual solubility characteristics. The compound partitions at the organic-aqueous interface, shuttling anions between phases through a “hopping” mechanism mediated by its sodium counterion. In Williamson ether synthesis, this catalysis mode increases reaction rates by 3–5 orders of magnitude compared to homogeneous alkaline conditions [1].

The trihydrate’s performance stems from its ability to maintain a stable hydration shell in nonpolar solvents. When employed in the nucleophilic substitution of 1-bromooctane with phenolate ions, the catalyst achieves 98% conversion within 2 hours at 80°C (Table 3). The water molecules act as a proton shuttle, facilitating deprotonation of the phenolic nucleophile without requiring additional base [1].

Table 3: Phase Transfer Catalysis Efficiency

| Reaction System | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 1-Bromooctane + Phenol | 80 | 98 | 99 |

| Benzyl Chloride + Phenol | 60 | 89 | 95 |

| Allyl Bromide + Phenol | 70 | 92 | 97 |

Operando NMR spectroscopy reveals that the catalyst’s hydration state dynamically adjusts during the reaction cycle. The trihydrate loses one water molecule upon entering the organic phase, creating a coordinatively unsaturated sodium center that enhances anion transfer efficiency [1]. This adaptive behavior prevents catalyst deactivation through irreversible dehydration, a common issue with simpler alkali phenoxides.

Fundamental Kinetic Principles

Sodium phenolate trihydrate exhibits complex kinetic behavior in alkylation reactions that is fundamentally governed by the nucleophilic character of the phenoxide anion and the electronic properties of the alkylating agents [1]. The compound, with molecular formula C₆H₁₁NaO₄ and molecular weight 170.14 g/mol, demonstrates remarkable reactivity in both homogeneous and heterogeneous systems.

Research into the alkylation kinetics reveals that sodium phenolate reactions with primary halides follow a well-defined second nucleophilic substitution mechanism. The dissociated phenoxide ion exhibits significantly higher nucleophilic reactivity compared to ion-paired or aggregated species, with rate constants increasing substantially at lower phenoxide concentrations where dissociation is favored.

| Reaction Parameter | Primary Halides | Secondary Halides | Tertiary Systems |

|---|---|---|---|

| Mechanism Type | SN2 | Mixed SN2/SN1 | Predominantly SN1 |

| Stereochemical Outcome | Complete inversion | Partial racemization | Racemization |

| Rate Dependence | Second-order | Mixed kinetics | First-order |

| Temperature Sensitivity | Moderate | High | Very high |

Temperature and Pressure Effects

Kinetic studies demonstrate that alkylation reactions of sodium phenolate exhibit strong temperature dependence with activation energies ranging from 30 to 97.46 kilojoules per mole depending on the specific alkylating agent and reaction conditions. For the alkylation of phenol with tertiary butyl alcohol, detailed kinetic analysis reveals an activation energy of 97.46 kilojoules per mole and a pre-exponential factor of 2.76 × 10¹³, indicating an endothermic reaction where higher temperatures significantly favor the alkylation process.

The heterogeneous nature of many sodium phenolate alkylation reactions introduces additional complexity through phase-transfer effects. In solid-liquid systems employing phase-transfer catalysis, the reaction kinetics become dependent on mass transfer phenomena, interfacial area, and the efficiency of phase-transfer agents in facilitating anion transport between phases.

Solvent and Medium Effects

Solvent selection profoundly influences alkylation kinetics, with aprotic polar solvents generally providing superior reaction rates compared to protic systems [1]. Sodium phenolate alkylation with methyl iodide in dry sulfolane demonstrates notably faster kinetics compared to other solvent systems, attributed to enhanced ion dissociation and reduced ion-pairing effects [1].

| Solvent System | Relative Rate | Key Features | Optimal Conditions |

|---|---|---|---|

| Dry sulfolane | 1.00 (reference) | Enhanced dissociation | Anhydrous conditions |

| Dimethylformamide | 0.75 | Moderate polarity | Room temperature |

| Tetrahydrofuran | 0.60 | Coordinating solvent | Inert atmosphere |

| Alcoholic media | 0.30 | Protic interference | Elevated temperatures |

Nucleophilic Aromatic Substitution Pathways Analysis

Addition-Elimination Mechanisms

Sodium phenolate trihydrate participates in nucleophilic aromatic substitution reactions through well-characterized addition-elimination mechanisms. The phenoxide anion functions as a potent nucleophile, attacking electron-deficient aromatic systems to form anionic intermediates known as Meisenheimer complexes.

The mechanism proceeds through initial nucleophilic attack on the aromatic ring, disrupting aromaticity and generating a negatively charged intermediate stabilized by electron-withdrawing substituents. Unlike electrophilic aromatic substitution, nucleophilic aromatic substitution favors electron-withdrawing groups in ortho and para positions relative to the leaving group, with the stabilization of the anionic intermediate being the critical factor determining reaction rates.

Kolbe-Schmitt Carboxylation Reactions

The Kolbe-Schmitt reaction represents a particularly important class of nucleophilic aromatic substitution involving sodium phenolate and carbon dioxide. This carboxylation process proceeds through electrophilic aromatic substitution where the nucleophilic phenolate attacks the electrophilic carbon of carbon dioxide at the ortho position.

Recent kinetic modeling studies of sodium phenoxide carboxylation reveal complex reaction networks with multiple products. Under optimal conditions of 393 Kelvin and 2-3 megapascals carbon dioxide pressure, salicylic acid yields range from 11.4 to 47.8 percent, with 4-hydroxybenzoic acid formation occurring in 2.0 to 8.2 percent yields.

| Product | Yield Range (%) | Formation Rate | Activation Energy |

|---|---|---|---|

| Salicylic acid | 11.4 - 47.8 | Primary pathway | 5.3 × 10⁴ J/mol |

| 4-Hydroxybenzoic acid | 2.0 - 8.2 | Secondary pathway | 3.3 × 10⁴ J/mol |

| 4-Hydroxyisophthalic acid | <1.0 | Trace formation | Not determined |

Reaction Selectivity and Regiocontrol

Nucleophilic aromatic substitution reactions of sodium phenolate demonstrate remarkable selectivity patterns that can be understood through electronic and steric factors. Research on phenolate reactions with benzhydrylium ions reveals that oxygen attack is kinetically favored under controlled conditions, while carbon attack becomes thermodynamically favored under equilibrium conditions.

The regioselectivity in nucleophilic aromatic substitution is governed by the principle that electron-withdrawing groups activate positions ortho and para to themselves, while electron-donating groups deactivate the aromatic ring toward nucleophilic attack. This selectivity pattern is opposite to that observed in electrophilic aromatic substitution, reflecting the different electronic requirements of the two reaction types.

Cubane-Type Tetrameric Assemblies in Catalytic Networks

Structural Characterization of Tetrameric Assemblies

Sodium phenolate trihydrate forms distinctive cubane-type tetrameric assemblies that play crucial roles in catalytic processes. The most well-characterized example is the cubane-type cluster [NaOPh]₄(HMPA)₄, where hexamethylphosphoramide ligands stabilize the tetrameric sodium phenoxide core structure.

These assemblies adopt complex three-dimensional structures involving multiple sodium-oxygen bonds, with each sodium center typically coordinated to three oxygen ligands as well as the phenyl ring system. The formation of such assemblies is facilitated by the ability of sodium phenolate to bridge multiple metal centers through its phenoxide oxygen atoms.

X-ray crystallographic studies reveal that sodium phenolate complexes can form hexameric structures with Na₆O₆ cores consisting of two face-fused cubes. In these assemblies, ortho-amino substituents coordinate to sodium atoms, while some phenolate ligands exhibit η²-arene interactions with additional sodium centers in the core structure.

Dynamic Behavior and Ligand Exchange

The cubane-type tetrameric assemblies of sodium phenolate exhibit remarkable dynamic behavior in solution, with facile ligand exchange processes that are fundamental to their catalytic activity. Nuclear magnetic resonance spectroscopy studies demonstrate that these complexes undergo rapid exchange between different coordination modes, including four-center Na-O-Na-O motifs and eight-membered ring structures stabilized by intramolecular hydrogen bonding.

| Assembly Type | Core Structure | Coordination Mode | Exchange Rate |

|---|---|---|---|

| [NaOPh]₄(HMPA)₄ | Tetrameric cubane | Molecular adducts | Fast exchange |

| Na₆O₆ hexamers | Face-fused cubes | η²-arene interactions | Moderate exchange |

| Mixed coordination | Variable geometry | Three to four coordinate | Very fast exchange |

Catalytic Applications and Mechanistic Insights

Cubane-type tetrameric assemblies of sodium phenolate demonstrate exceptional catalytic activity in various organic transformations. These assemblies function as highly active catalysts for ring-opening polymerization of lactides, with isotactic selectivity values reaching 0.89 and melting points of resulting polymers achieving 187.8 degrees Celsius.

The catalytic mechanism involves coordination of substrate molecules to the sodium centers within the cubane framework, followed by activation through polarization of chemical bonds. In polylactide degradation reactions, the active catalyst forms adopt eight-membered ring motifs stabilized by intramolecular hydrogen bonds, representing a unique structural paradigm for sodium-based catalysis.

Density functional theory calculations confirm that these eight-membered ring structures are energetically favored by approximately 15.4 kilocalories per mole compared to alternative four-membered ring motifs. This substantial energy difference explains the high selectivity observed in catalytic processes involving these assemblies.

Structure-Activity Relationships

The relationship between structural features of cubane-type assemblies and their catalytic activity reveals several key principles. Steric hindrance around the amino arms of ligands significantly influences the formation and stability of these complexes, with benzyl-substituted ligands exhibiting superior catalytic activity compared to methyl-substituted analogs.

The presence of additional donor atoms within the ligand framework enables the formation of stabilized arrangements where substituents provide coordination centers for sodium ions. This structural flexibility allows for the optimization of catalytic performance through rational ligand design, making these systems highly attractive for industrial applications.

| Ligand Type | Steric Environment | Coordination | Catalytic Activity |

|---|---|---|---|

| Benzyl-substituted | Moderate hindrance | Flexible | Superior performance |

| Methyl-substituted | Low hindrance | Rigid | Good activity |

| Pyridyl-substituted | High hindrance | Constrained | Variable performance |

| Oxolane-substituted | Dynamic | Alternating | Complex behavior |

The exceptional performance of cubane-type tetrameric assemblies in catalytic applications stems from their ability to provide multiple coordination sites within a well-defined three-dimensional framework. This structural organization enables cooperative effects between multiple sodium centers, leading to enhanced substrate activation and improved reaction selectivity compared to monomeric sodium phenolate species.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive